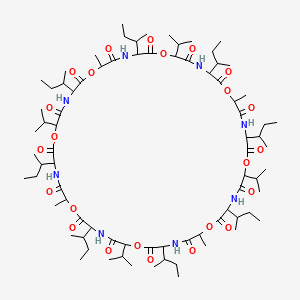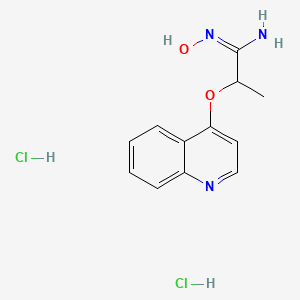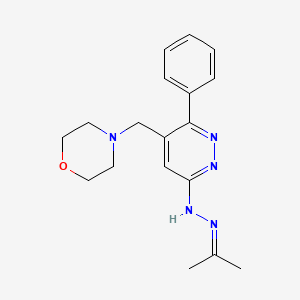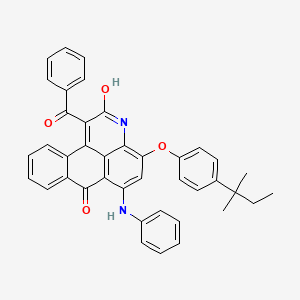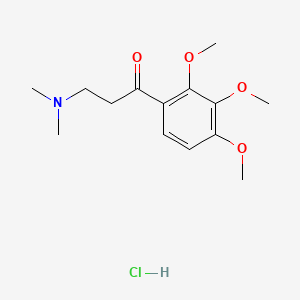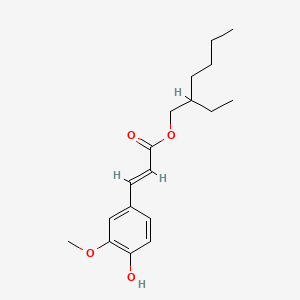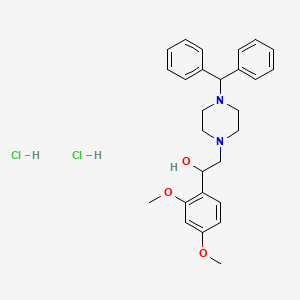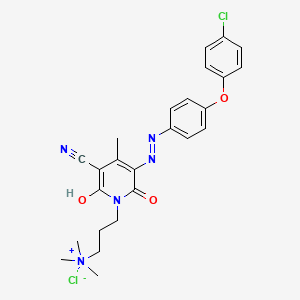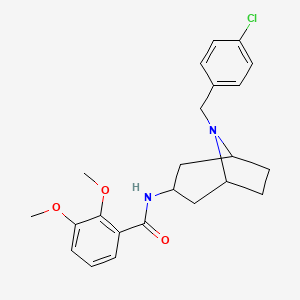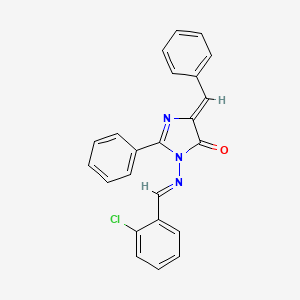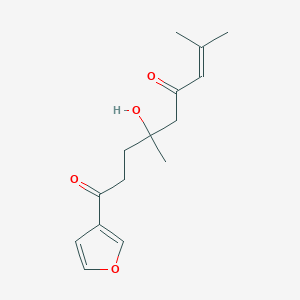
4-Hydroxydehydromyoporone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxydehydromyoporone is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydehydromyoporone involves several steps. One method includes the conversion of related compounds in infected sweet potato tissues. The process involves the use of 2-14C-Acetate, which is applied to sweet potato root discs treated with mercuric chloride. The resulting compounds are then separated and purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydehydromyoporone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include mercuric chloride, chloroform-methanol solution, and 2-14C-Acetate. The reactions typically occur under controlled conditions, such as specific temperatures and humidity levels .
Major Products Formed: The major products formed from the reactions of this compound include other furanoterpenes and related sesquiterpenes. These products are often isolated and characterized using advanced analytical techniques .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying chemical reactions and synthesis pathways.
Medicine: While specific medical applications are still under investigation, the compound’s potential bioactivity suggests it could be explored for therapeutic uses.
Industry: The compound’s aromatic properties make it a candidate for use in the fragrance and flavor industries.
Mechanism of Action
The mechanism of action of 4-Hydroxydehydromyoporone involves its interaction with specific molecular targets and pathways. In infected sweet potato tissues, the compound is produced in response to infection by the black rot fungus, Ceratocystis fimbriata. The compound’s production is stimulated by mercuric chloride, which acts as a phytoalexin elicitor .
Comparison with Similar Compounds
- 4-Hydroxymyoporone
- Dehydroipomeamarone
- Other furanoterpenes
Properties
CAS No. |
72896-64-1 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnon-7-ene-1,6-dione |
InChI |
InChI=1S/C15H20O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7-8,10,18H,4,6,9H2,1-3H3 |
InChI Key |
GENURIBYATWERM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C)(CCC(=O)C1=COC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


